molecular formula C17H19N3O4 B2969992 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide CAS No. 1210721-51-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Cat. No. B2969992
CAS RN: 1210721-51-9
M. Wt: 329.356
InChI Key: NEAIWJOWVCFEFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide” is a complex organic compound. It appears to contain a benzo[d][1,3]dioxole moiety, a pyrimidine ring, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For instance, benzo[d][1,3]dioxin-4-one derivatives have been synthesized from salicylic acids and acetylenic esters . The reaction is mediated by CuI and NaHCO3 in acetonitrile .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[d][1,3]dioxole moiety is a fused ring system with oxygen atoms, the pyrimidine ring is a six-membered ring with two nitrogen atoms, and the acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the reactivity of its functional groups. For instance, the acetamide group might undergo hydrolysis to form an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of polar functional groups like the acetamide might make it soluble in polar solvents .

Scientific Research Applications

Synthesis of Benzylisoquinoline Alkaloids

The benzo[d][1,3]dioxole moiety is a key feature in the synthesis of benzylisoquinoline alkaloids, which include important compounds such as aporphines, coptisines, and dibenzopyrrocolines . These alkaloids have various pharmacological activities, including anti-cancer, anti-microbial, and neuroprotective effects. The compound could serve as a precursor in the total synthesis of these complex molecules, providing a pathway to explore new therapeutic agents.

Hypoglycemic and Hypolipidemic Actions

Derivatives of benzo[d][1,3]dioxol-5-ylmethyl have shown promise in the treatment of metabolic syndrome disorders, including diabetes and non-alcoholic fatty liver disease . The compound’s structure could be modified to enhance its hypoglycemic and hypolipidemic actions, potentially leading to the development of new medications with improved efficacy and lower dosages.

Organic Synthesis Building Blocks

The compound can be used as a building block in organic synthesis, contributing to the creation of a wide range of chemical entities . Its versatility in chemical reactions makes it valuable for constructing complex organic molecules, which can be used in pharmaceuticals, agrochemicals, and materials science.

Stimulant Effects

Related compounds with the benzo[d][1,3]dioxol-5-yl moiety have been identified as stimulants . While the direct application of the compound as a stimulant is not advisable due to potential legal and safety concerns, understanding its mechanism of action can provide insights into the central nervous system and aid in the design of safer stimulant medications.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. This could include investigating its reactivity, stability, and possible uses in various fields such as medicine or materials science .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-3-13-7-17(22)20(10-19-13)9-16(21)18-8-12-4-5-14-15(6-12)24-11-23-14/h4-7,10H,2-3,8-9,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEAIWJOWVCFEFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C=N1)CC(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.